molecular formula C17H12N2OS2 B12149237 5-Benzylidene-3-benzylideneaminorhodanine CAS No. 4992-30-7

5-Benzylidene-3-benzylideneaminorhodanine

Cat. No.: B12149237
CAS No.: 4992-30-7
M. Wt: 324.4 g/mol
InChI Key: RWXSCGUFLZZHQD-DARJFKRNSA-N
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Description

5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. Thiazolidinone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone typically involves the reaction of thiazolidinone with benzaldehyde derivatives. One common method is the condensation reaction between thiazolidinone and benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction can be represented as follows:

Thiazolidinone+Benzaldehyde5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone\text{Thiazolidinone} + \text{Benzaldehyde} \rightarrow \text{5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone} Thiazolidinone+Benzaldehyde→5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone

Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity. Green chemistry approaches, such as the use of microwave-assisted synthesis and nano-catalysis, have also been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzylidene or amino groups, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its ability to interact with biological molecules, contributing to its diverse biological activities.

Comparison with Similar Compounds

5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone can be compared with other thiazolidinone derivatives, such as:

The uniqueness of 5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone lies in its specific combination of functional groups, which contributes to its diverse chemical reactivity and broad range of biological activities.

Properties

CAS No.

4992-30-7

Molecular Formula

C17H12N2OS2

Molecular Weight

324.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-[(E)-benzylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N2OS2/c20-16-15(11-13-7-3-1-4-8-13)22-17(21)19(16)18-12-14-9-5-2-6-10-14/h1-12H/b15-11-,18-12+

InChI Key

RWXSCGUFLZZHQD-DARJFKRNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=CC=C3

Origin of Product

United States

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